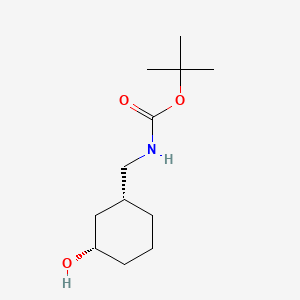
2-(2,2-Dichlorocyclopropyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichlorocyclopropyl)acetaldehyde is an organic compound with the molecular formula C5H6Cl2O. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetaldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)acetaldehyde typically involves the reaction of 2,2-dichlorocyclopropane with an appropriate aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. Industrial methods often emphasize cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
2-(2,2-Dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2-Dichlorocyclopropyl)acetic acid.
Reduction: Formation of 2-(2,2-Dichlorocyclopropyl)ethanol.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,2-Dichlorocyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify biological molecules and alter their function. Specific details on the molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
2-(2,2-Dichlorocyclopropyl)acetaldehyde is unique due to its specific structural features, such as the presence of both a cyclopropyl ring and an aldehyde group
特性
分子式 |
C5H6Cl2O |
|---|---|
分子量 |
153.00 g/mol |
IUPAC名 |
2-(2,2-dichlorocyclopropyl)acetaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 |
InChIキー |
FNJZHJWCFPTAAU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)

